OATP1B3-Selective Hepatic Uptake: CLF Bypasses NTCP and BSEP
Cholyl-lysyl-fluorescein (CLF) demonstrates a transporter specificity profile distinct from that of natural bile acids and other fluorescent analogs. Unlike the natural conjugated bile acid taurocholate—which is taken up via NTCP—and in contrast to fluorescent probes that rely on NTCP, CLF exhibits no detectable transport by human NTCP or ABCB11 (BSEP). Instead, CLF is a high-affinity substrate exclusively for OATP1B3 with a K(m) of 4.6 ± 2.7 μM [1]. This contrasts with the Na⁺-dependent uptake observed for CGamF and C-NBD-L [2].
| Evidence Dimension | Transporter-specific uptake affinity (K(m) for OATP1B3 vs. NTCP activity) |
|---|---|
| Target Compound Data | CLF: NTCP transport absent; OATP1B3 K(m) = 4.6 ± 2.7 μM [1] |
| Comparator Or Baseline | CGamF: Na⁺-dependent uptake rate = 7.8 ± 0.5 U/min (0.3 μmol/L) [2]; C-NBD-L: Na⁺-dependent uptake rate = 7.2 ± 0.3 U/min [2] |
| Quantified Difference | CLF completely lacks NTCP-mediated transport; uptake occurs solely via OATP1B3, whereas CGamF and C-NBD-L exhibit substantial Na⁺-dependent uptake [1][2] |
| Conditions | CHO cells transfected with human NTCP, OATP1B1, OATP1B3, OATP2B1; isolated rat hepatocytes at 37°C with 0.3 μmol/L FBA and 0.15 mol/L Na⁺ [1][2] |
Why This Matters
Researchers seeking to assess OATP1B3-mediated drug interactions or cholestasis risk independently of NTCP/BSEP confounding must select CLF over NTCP-dependent probes.
- [1] de Waart DR, Häusler S, Vlaming ML, Kunne C, Hänggi E, Gruss HJ, Oude Elferink RP, Stieger B. Hepatic transport mechanisms of cholyl-L-lysyl-fluorescein. J Pharmacol Exp Ther. 2010 Jul;334(1):78-86. PMID: 20388726. View Source
- [2] Maglova LM, Jackson AM, Meng XJ, Carruth MW, Schteingart CD, Ton-Nu HT, Hofmann AF, Weinman SA. Transport characteristics of three fluorescent conjugated bile acid analogs in isolated rat hepatocytes and couplets. Hepatology. 1995 Aug;22(2):637-47. PMID: 7635434. View Source
